L-Glutaminyl-L-isoleucylglycyl-L-isoleucine is a complex peptide comprised of four amino acids: glutamine, isoleucine, glycine, and isoleucine. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. It is classified as a non-proteinogenic peptide due to the presence of multiple isoleucine residues and its specific sequence.
This compound can be synthesized through various biochemical methods, often utilizing microbial fermentation or chemical synthesis. The individual amino acids that compose it are widely available and can be sourced from both natural and synthetic origins.
The synthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine can be achieved through several methods:
The choice of method often depends on the desired yield, purity, and cost-effectiveness. Chemical synthesis allows for precise control over the sequence and modifications but may be more expensive than fermentation methods.
L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has a specific molecular structure characterized by its sequence of amino acids linked by peptide bonds. The structural formula can be represented as follows:
The structure consists of:
L-Glutaminyl-L-isoleucylglycyl-L-isoleucine can participate in various biochemical reactions typical for peptides:
The stability of this peptide in biological systems is influenced by factors such as pH, temperature, and the presence of enzymes that may facilitate hydrolysis.
The mechanism through which L-Glutaminyl-L-isoleucylglycyl-L-isoleucine exerts its effects largely depends on its biological context:
Research indicates that peptides with branched-chain amino acids like isoleucine can stimulate muscle protein synthesis through mechanisms involving mTOR signaling pathways.
L-Glutaminyl-L-isoleucylglycyl-L-isoleucine has potential applications in various fields:
This compound exemplifies the complexity and utility of peptides in biological systems and their potential applications across health and science domains.
The biosynthesis of L-Glutaminyl-L-isoleucylglycyl-L-isoleucine (Gln-Ile-Gly-Ile) exemplifies sophisticated enzymatic machinery governing oligopeptide formation. This tetrapeptide is assembled through sequential peptide bond formation catalyzed by both ribosomal and potentially non-ribosomal pathways. In ribosomal synthesis, the peptidyl transferase center of the ribosome facilitates nucleophilic attack by the α-amino group of the incoming aminoacyl-tRNA on the carbonyl carbon of the growing peptide chain, elongating the polypeptide with precise codon-directed specificity [1] [4]. For non-ribosomal synthesis – though not explicitly confirmed for this tetrapeptide in literature – non-ribosomal peptide synthetases (NRPS) could theoretically assemble it through multi-modular enzymatic complexes. Each NRPS module activates specific amino acids via adenylation domains, forms aminoacyl-AMP intermediates, and covalently tether substrates to peptidyl carrier proteins (PCP) via thioester linkages. Condensation domains then catalyze peptide bond formation between adjacent PCP-bound amino acids through sequential transpeptidation reactions [4].
Critical enzymatic control points include:
Table 1: Enzymatic Machinery in Tetrapeptide Biosynthesis
Enzyme Class | Representative Enzymes | Function in Gln-Ile-Gly-Ile Synthesis | Regulatory Mechanisms |
---|---|---|---|
Aminoacyl-tRNA Synthetases | GlnRS, IleRS, GlyRS | Substrate activation & tRNA charging | Proofreading domains; editing hydrolytic sites |
Peptide Bond Formation | Peptidyl transferase (ribosomal) | Catalyzes nucleophilic addition-elimination | rRNA-mediated catalysis; elongation factor modulation |
Post-Translational Modification | Peptidyl-glutaminyl amidase | Glutamine amide group maintenance | Substrate accessibility; compartmentalization |
Non-ribosomal Systems (putative) | Condensation domains | Peptide bond formation between non-proteinogenic isomers | Carrier protein interaction; conformation switching |
The L-isoleucine residues in Gln-Ile-Gly-Ile originate from L-threonine through a conserved four-step enzymatic pathway that exemplifies metabolic economy. The initial committing reaction involves L-threonine deaminase (IlvA), a pyridoxal-5′-phosphate (PLP)-dependent enzyme that catalyzes the α,β-elimination of water from threonine to form 2-ketobutyrate and ammonia. This enzyme exhibits allosteric regulation where its activity is inhibited by isoleucine (feedback inhibition) and activated by valine, ensuring balanced branched-chain amino acid (BCAA) production [4] [9]. The IlvA enzyme features a bidomain architecture: an N-terminal catalytic domain containing the PLP cofactor bound as a Schiff base to Lys62, and a C-terminal regulatory domain with non-equivalent effector-binding sites that modulate substrate affinity based on Ile/Val concentrations [4].
Subsequent enzymatic transformations convert 2-ketobutyrate to L-isoleucine:
In Corynebacterium glutamicum – a workhorse for industrial amino acid production – metabolic engineering strategies significantly enhance isoleucine flux:
Table 2: L-Threonine to L-Isoleucine Conversion Pathway
Step | Enzyme (EC Number) | Gene | Reaction | Regulatory Features |
---|---|---|---|---|
1. Deamination | L-threonine deaminase (4.3.1.19) | ilvA | L-Thr → 2-Ketobutyrate + NH3 | Allosteric inhibition by Ile; activation by Val |
2. Condensation | Acetohydroxy acid synthase (2.2.1.6) | ilvBN | 2-Ketobutyrate + Pyruvate → α-Aceto-α-hydroxybutyrate | Feedback inhibition by Ile/Val/Leu |
3. Reduction/Isomerization | Ketol-acid reductoisomerase (1.1.1.86) | ilvC | α-Aceto-α-hydroxybutyrate → α,β-Dihydroxy-β-methylvalerate | NADPH dependence; herbicide target |
4. Dehydration | Dihydroxyacid dehydratase (4.2.1.9) | ilvD | α,β-Dihydroxy-β-methylvalerate → α-Keto-β-methylvalerate | [4Fe-4S] cluster sensitivity |
5. Transamination | Branched-chain aminotransferase (2.6.1.42) | ilvE | α-Keto-β-methylvalerate + Glu → Ile + α-Ketoglutarate | PLP-dependent; broad substrate specificity |
The biosynthesis of Gln-Ile-Gly-Ile exemplifies profound metabolic interconnectivity, drawing precursors from aspartate-derived pathways through shared intermediates and regulatory nodes. The aspartate family amino acids (lysine, methionine, threonine, isoleucine) originate from L-aspartate via β-aspartyl-phosphate, creating a metabolic network where flux partitioning directly impacts oligopeptide synthesis [1] [4] [9]. Threonine serves as the precursor crossroads where its synthesis from aspartate semialdehyde feeds directly into isoleucine biosynthesis, thereby determining the availability of Ile residues for peptide assembly. This connection creates metabolic competition where enzymes like aspartate kinase (AK) and homoserine dehydrogenase (HD) become critical control points regulating carbon flux toward peptide precursors [1].
Key crosstalk mechanisms include:
The glutamine residue introduces additional pathway integration, connecting oligopeptide synthesis to nitrogen metabolism. Glutamine synthetase incorporates ammonium into glutamate to form glutamine, making this residue a nitrogen status sensor in peptides. This positions Gln-Ile-Gly-Ile potentially as a metabolic indicator peptide reflecting cellular nitrogen balance and aspartate family amino acid sufficiency. Metabolic studies demonstrate that precursor imbalances – such as threonine limitation during lysine overproduction – significantly reduce oligopeptides containing isoleucine, confirming pathway interdependence [1] [6] [9].
Table 3: Aspartate Pathway Metabolites Supporting Tetrapeptide Synthesis
Metabolic Node | Key Metabolites | Enzymatic Conversion | Contribution to Gln-Ile-Gly-Ile |
---|---|---|---|
Aspartate Semialdehyde | Aspartate-β-semialdehyde | Catalyzed by aspartate semialdehyde dehydrogenase | Branch point directing flux toward Thr/Ile or Lys/Met |
Homoserine Node | L-Homoserine | Homoserine dehydrogenase (HD) | Immediate precursor of O-phosphohomoserine for Thr synthesis |
Threonine Biosynthesis | O-Phosphohomoserine | Threonine synthase | Direct precursor of Thr → Ile → peptide incorporation |
Glutamine Synthesis | L-Glutamate | Glutamine synthetase | Incorporation of nitrogen to form Gln residue |
Pentose Phosphate Shunt | NADPH + Erythrose-4-P | Glucose-6-phosphate dehydrogenase | Supplies reducing equivalents for reductive reactions in Ile synthesis |
The regulatory architecture of this network ensures balanced precursor distribution:
These interconnected pathways demonstrate that Gln-Ile-Gly-Ile biosynthesis functions not as an isolated process but as a metabolic integrator responsive to cellular nutritional status, energy charge, and nitrogen availability, with implications for microbial fermentation optimization and understanding metabolic diseases like maple syrup urine disease where BCAA accumulation disrupts peptide synthesis [4] [9].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6